molecular formula C6H13NO B3364366 3-Methoxy-3-methylpyrrolidine CAS No. 1147181-70-1

3-Methoxy-3-methylpyrrolidine

Cat. No.: B3364366
CAS No.: 1147181-70-1
M. Wt: 115.17
InChI Key: UQSUXKPECVWYHC-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation and microwave-assisted organic synthesis to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrrolidine derivatives.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but lacking the methoxy and methyl substituents.

    N-Methylpyrrolidine: Similar to 3-Methoxy-3-methylpyrrolidine but without the methoxy group.

    3-Methoxypyrrolidine: Lacks the methyl group present in this compound.

Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct steric and electronic properties. These substituents enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

3-methoxy-3-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8-2)3-4-7-5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSUXKPECVWYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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